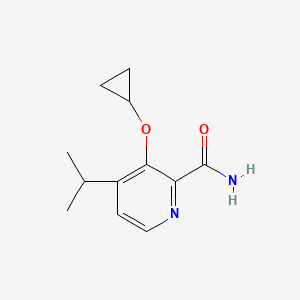

3-Cyclopropoxy-4-isopropylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c1-7(2)9-5-6-14-10(12(13)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |

InChI Key |

JWZVZOPGCIUFQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NC=C1)C(=O)N)OC2CC2 |

Origin of Product |

United States |

Advanced Computational and Theoretical Studies of 3 Cyclopropoxy 4 Isopropylpicolinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Cyclopropoxy-4-isopropylpicolinamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental electronic properties and reactivity. mdpi.com

The initial step involves the geometric optimization of the molecule to find its lowest energy conformation. Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. From these calculations, a wealth of information can be derived. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the molecule's reactivity. The HOMO region indicates the most probable sites for electrophilic attack, while the LUMO region highlights potential sites for nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's chemical behavior. mdpi.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), which collectively provide a comprehensive reactivity profile. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for this compound Note: The following data are representative values derived from typical DFT calculations for similar organic molecules and are for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.79 eV | Global electrophilic nature of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations offer a dynamic perspective on its conformational flexibility and its interactions with the surrounding environment, particularly with solvent molecules. nih.govrsc.org

A typical MD simulation would involve placing the optimized structure of this compound in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before a production run is initiated, during which the trajectory of each atom is calculated over a period of nanoseconds or longer.

Analysis of the MD trajectory provides valuable information. Root Mean Square Deviation (RMSD) plots can be used to assess the stability of the molecule's conformation over the simulation time. The Radius of Gyration (Rg) provides insight into the compactness of the molecule. Furthermore, by analyzing the interactions between the solute and solvent molecules, one can understand the solvation process and the role of the solvent in stabilizing certain conformations. A conformational analysis can be performed by clustering the trajectory to identify the most populated and energetically favorable conformations of the molecule in solution.

Table 2: Typical Parameters for a Molecular Dynamics Simulation Note: These parameters are illustrative of a standard MD simulation setup.

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Force Field | AMBER / CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P Water | Explicit representation of the solvent |

| System Temperature | 300 K | Simulates physiological temperature |

| System Pressure | 1 atm | Simulates physiological pressure |

| Simulation Time | 100 ns | Duration of the production run |

| Time Step | 2 fs | Integration time step for the equations of motion |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |

Ligand-Based and Structure-Based Virtual Screening Methodologies for Picolinamide (B142947) Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For picolinamide derivatives like this compound, both ligand-based and structure-based approaches can be employed.

Ligand-Based Virtual Screening (LBVS) is utilized when the three-dimensional structure of the biological target is unknown. This method relies on the knowledge of other molecules that are active against the target. A pharmacophore model can be generated based on the structural features of a set of known active picolinamide derivatives. chemrxiv.orgscienceopen.com This model, which defines the essential spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, is then used as a 3D query to screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening (SBVS) is employed when the 3D structure of the target protein is available. Molecular docking is the most common SBVS method. In this process, this compound would be computationally placed into the binding site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the ranking of potential ligands. nih.govnih.gov This approach not only helps in identifying potential binders but also provides insights into the putative binding mode of the ligand.

Table 3: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

|---|---|---|

| Requirement | A set of known active ligands | 3D structure of the target protein |

| Principle | "Similar molecules have similar activities" | Complementarity of ligand and protein binding site |

| Primary Method | Pharmacophore modeling, 2D/3D similarity searching | Molecular docking |

| Output | List of molecules with similar features to active ligands | List of molecules ranked by predicted binding affinity |

| Key Advantage | Does not require a protein structure | Provides insights into the binding mode and interactions |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Picolinamide Series

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medvolt.aimdpi.com For a series of picolinamide derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

The process begins with a dataset of picolinamide compounds with experimentally determined biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated, which are numerical representations of their structural, physical, and chemical properties. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques. nih.gov

Pharmacophore modeling, as mentioned earlier, is often used in conjunction with QSAR. A 3D pharmacophore model can be generated based on the alignment of a set of active picolinamide molecules. This model identifies the key chemical features responsible for their biological activity and can be used to guide the design of new, more potent derivatives.

Table 4: Hypothetical QSAR Model for a Picolinamide Series Note: This represents a typical output of a QSAR study and is for illustrative purposes.

| Model Equation | pIC₅₀ = 0.5 * (LogP) - 0.2 * (TPSA) + 1.5 * (Aromatic Ring Count) + 2.1 |

|---|---|

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| Descriptor Definitions | |

| LogP | Logarithm of the octanol-water partition coefficient (hydrophobicity) |

| TPSA | Topological Polar Surface Area (polarity) |

| Aromatic Ring Count | Number of aromatic rings in the molecule |

Computational Approaches to Elucidating Binding Mechanisms of Picolinamide Ligands

Understanding the precise binding mechanism of a ligand to its target protein is crucial for rational drug design. Computational methods provide an atomic-level view of this process. For a picolinamide ligand like this compound, a combination of molecular docking and MD simulations of the protein-ligand complex can elucidate the binding mechanism. nih.govresearchgate.net

Initially, molecular docking is used to predict the most likely binding pose of the ligand within the protein's active site. This initial docked complex then serves as the starting point for an extended MD simulation. The MD simulation allows the complex to relax and explore its conformational space, providing a more realistic representation of the binding event.

Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket and identify the key amino acid residues involved in the interaction. Specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking, can be monitored throughout the simulation to determine their strength and persistence. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity.

Table 5: Analysis of Intermolecular Interactions from a Protein-Ligand MD Simulation Note: This table illustrates the types of interactions that can be identified and quantified.

| Interaction Type | Interacting Residues (Protein) | Interacting Atoms (Ligand) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Asp145 | Amide N-H | 85.2 |

| Hydrogen Bond | Tyr88 | Carbonyl Oxygen | 76.5 |

| Hydrophobic | Leu45, Val92 | Isopropyl group | >90 |

| Hydrophobic | Phe150 | Cyclopropyl (B3062369) group | >90 |

| Pi-Pi Stacking | His148 | Pyridine (B92270) ring | 45.7 |

Compound Index

Structure Activity Relationship Sar and Structural Modification Studies of 3 Cyclopropoxy 4 Isopropylpicolinamide Analogues

Systematic Exploration of Substituent Effects on the Cyclopropoxy Group

The 3-cyclopropoxy group is a key feature that can significantly influence the molecule's properties. The cyclopropyl (B3062369) ring is a versatile functional group in medicinal chemistry, often used to enhance metabolic stability, increase potency, and provide conformational rigidity. It is frequently employed as a bioisostere for groups like alkenes or small alkyl chains.

Systematic exploration involves replacing the cyclopropyl ring with other alkoxy groups or bioisosteres to probe the size, lipophilicity, and electronic requirements of the binding pocket. For instance, replacing the cyclopropoxy group with smaller (methoxy, ethoxy) or larger (isopropoxy, cyclobutoxy) ether groups can determine the spatial tolerance at this position. The unique electronic nature of the cyclopropyl group, with its enhanced p-character, also plays a role in its interactions.

Bioisosteric replacement is a common strategy. For example, substituting the oxygen atom of the ether linkage with other atoms (e.g., sulfur to form a cyclopropylthioether) or replacing the entire cyclopropoxy group with moieties of similar size and shape, such as a trifluoromethyl group, can modulate physicochemical properties. Studies have shown that such modifications can lead to changes in lipophilicity and pKa, which in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The table below illustrates hypothetical SAR data based on common observations in medicinal chemistry when modifying an alkoxy group like cyclopropoxy.

| Analogue | Modification at 3-Position | Relative Potency | Key Observations |

|---|---|---|---|

| Parent | -O-Cyclopropyl | 1.0 | Baseline activity. |

| A-1 | -O-Methyl | 0.5 | Smaller group may lead to weaker van der Waals interactions. |

| A-2 | -O-Ethyl | 0.8 | Slight increase in size partially restores potency. |

| A-3 | -O-Isopropyl | 1.2 | Bulkier group may provide better fit in a hydrophobic pocket. |

| A-4 | -O-Cyclobutyl | 0.9 | Larger ring may introduce steric hindrance. |

| A-5 | -S-Cyclopropyl | 0.7 | Altering the heteroatom changes bond angles and electronics, potentially reducing activity. |

Investigation of Isopropyl Moiety Modifications and Their Influence on Binding Affinity

The 4-isopropyl group is another critical site for modification to explore its influence on binding affinity. This hydrophobic group likely interacts with a non-polar pocket in the target protein. The size, shape, and conformational flexibility of this substituent are key determinants of binding.

Modifications often begin by exploring other small alkyl groups. Replacing the isopropyl group with a smaller methyl or ethyl group, or a larger tert-butyl group, helps to map the dimensions of the hydrophobic pocket. A common and effective bioisosteric replacement for an isopropyl or a gem-dimethyl group is a cyclopropyl ring. This substitution reduces the number of rotatable bonds, thus constraining the molecule's conformation, which can lead to a favorable entropic contribution to binding affinity. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism.

The influence of these modifications on binding affinity is typically quantified using in vitro assays that measure the concentration required to inhibit a specific biological target (e.g., IC₅₀). A significant drop in affinity upon introducing a larger group would suggest steric hindrance, whereas increased affinity might indicate more effective filling of the binding pocket.

The following table shows potential outcomes from modifying the isopropyl moiety.

| Analogue | Modification at 4-Position | Binding Affinity (IC₅₀, nM) | Interpretation |

|---|---|---|---|

| Parent | -Isopropyl | 50 | Baseline affinity. |

| B-1 | -Methyl | 200 | Reduced hydrophobic interaction with the binding pocket. |

| B-2 | -Ethyl | 120 | Partial restoration of hydrophobic contact. |

| B-3 | -Cyclopropyl | 40 | Rigid structure provides optimal fit and favorable entropy. |

| B-4 | -tert-Butyl | 500 | Steric clash with the protein surface. |

| B-5 | -Phenyl | >1000 | Large, planar group does not fit in the binding pocket. |

Analysis of Amide Linkage Substitutions and Their Conformational Impact

The amide bond is a central linker in the picolinamide (B142947) scaffold. While crucial for structural integrity and hydrogen bonding interactions, it can be susceptible to enzymatic hydrolysis, limiting oral bioavailability and half-life. Therefore, replacing the amide group with metabolically stable bioisosteres is a key strategy in medicinal chemistry.

The conformational impact of these substitutions is significant. The parent picolinamide has a notable rotational barrier around the C-N amide bond, and its preferred conformation is often stabilized by an intramolecular hydrogen bond between an amide N-H and the pyridine (B92270) nitrogen. Replacing the amide with a heterocycle eliminates this rotational freedom and introduces new geometric constraints. The resulting fixed dihedral angle can either enhance or diminish binding, depending on whether the imposed conformation aligns with the optimal binding pose. Conformational analysis, using techniques like NMR spectroscopy and computational modeling, is essential to understand these effects.

Impact of Picolinamide Core Heteroatom and Ring System Modifications

Modifying the picolinamide core itself, either by changing the position of the nitrogen heteroatom or by replacing the entire pyridine ring, is a powerful strategy known as "scaffold hopping." This approach can lead to dramatic changes in biological activity, selectivity, and intellectual property space.

Replacing the pyridine ring with other heterocyclic systems (e.g., pyrimidine, pyrazine, or even non-aromatic rings) can be used to fine-tune properties. Each new scaffold presents a different arrangement of hydrogen bond donors and acceptors and projects its substituents into different regions of space, potentially leading to novel interactions with the biological target.

The table below summarizes the dramatic effect of heteroatom position on selectivity, based on published data for antibacterial picolinamides.

| Compound | Core Scaffold | MIC vs. C. difficile (µg/mL) | MIC vs. MRSA (µg/mL) | Selectivity Index (MRSA/C. difficile) |

|---|---|---|---|---|

| Analogue C-1 | Isonicotinamide (N at pos. 4) | 0.25 | 0.25 | 1 |

| Analogue C-2 | Picolinamide (N at pos. 2) | 0.125 | 128 | 1024 |

Stereochemical Considerations in Picolinamide Structure-Activity Relationships

Stereochemistry plays a vital role in the interaction between a small molecule and its biological target. The introduction of a chiral center into a molecule like 3-Cyclopropoxy-4-isopropylpicolinamide can lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For instance, if a chiral center were introduced at the carbon atom connecting the isopropyl group to the pyridine ring, the (R)- and (S)-enantiomers would orient the isopropyl group differently in 3D space. One enantiomer might fit perfectly into a hydrophobic pocket, leading to high affinity, while the other might experience a steric clash, resulting in weak or no activity. This stereospecificity is a hallmark of a well-defined drug-target interaction.

SAR studies must therefore involve the synthesis and testing of individual stereoisomers whenever a chiral center is present or introduced. The determination of the absolute configuration of the more active isomer provides crucial information about the topology of the binding site and helps in the construction of a pharmacophore model.

Design Principles for Enhanced Selectivity and Potency in Picolinamide Derivatives

Based on the SAR exploration of this compound analogues, several key design principles emerge for developing derivatives with enhanced potency and selectivity.

Optimize Hydrophobic Interactions: The 3-alkoxy and 4-alkyl positions appear to interact with hydrophobic regions of the target. Potency can be fine-tuned by systematically varying the size and shape of these groups. Rigid structures, such as cyclopropyl groups, are often favored over flexible alkyl chains as they can reduce the entropic penalty of binding.

Modulate the Picolinamide Core for Selectivity: The position of the nitrogen atom in the pyridine ring is a critical determinant of selectivity. The picolinamide scaffold (nitrogen at the 2-position) has been shown to impart significant selectivity in certain contexts compared to other pyridine carboxamide isomers. Scaffold hopping to other heterocycles can be a powerful secondary strategy to further refine selectivity.

Enhance Metabolic Stability via Bioisosteric Replacement: The amide linkage is a potential metabolic weak point. Replacing it with stable heterocyclic isosteres (e.g., oxadiazoles, triazoles) can improve pharmacokinetic properties. This modification also provides conformational constraint, which can lock the molecule in a more active form.

Incorporate Stereochemical Control: Where chiral centers exist, the synthesis and evaluation of single enantiomers are essential. Designing molecules with the optimal stereochemistry ensures that substituents are correctly oriented to maximize favorable interactions with the target, leading to improved potency.

Balance Physicochemical Properties: Every structural modification affects multiple properties simultaneously, including potency, solubility, lipophilicity, and metabolic stability. A rational design approach involves a multi-parameter optimization, where improvements in potency and selectivity are balanced with the need to maintain drug-like physicochemical properties.

Mechanistic Investigations of Picolinamide Derivative Target Interactions

Enzyme Kinetic Studies of Picolinamide-Mediated Inhibition

Enzyme kinetic studies are fundamental in determining how a picolinamide (B142947) derivative affects the catalytic activity of a target enzyme. These studies can reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and quantify the inhibitor's potency, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

One such investigation focused on a series of picolinamide derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In this study, a specific picolinamide derivative, compound 7a, was identified as a potent AChE inhibitor. nih.gov Kinetic analysis using the Lineweaver-Burk plot method revealed that compound 7a exhibits a mixed-type inhibition pattern against AChE. nih.gov This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The competitive inhibition constant (Kᵢ) was determined to be 4.69 μM, and the uncompetitive inhibition constant (Kᵢ') was 3.28 μM. nih.gov

Another area of interest has been the development of picolinamide-based derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in cancer therapy. A study exploring various analogues found that their inhibitory activity on VEGFR-2 kinase ranged from IC₅₀ values of 0.29 to 1.22 μM. scispace.com For instance, compound 8l was identified as a particularly potent inhibitor with an IC₅₀ of 0.29 μM, while compounds 8a and 8j showed IC₅₀ values of 0.87 μM and 0.53 μM, respectively. scispace.com

| Compound | Target Enzyme | Inhibition Type | Kᵢ (μM) | Kᵢ' (μM) | IC₅₀ (μM) |

|---|---|---|---|---|---|

| Compound 7a | Acetylcholinesterase (AChE) | Mixed | 4.69 | 3.28 | 2.49 |

| Compound 8l | VEGFR-2 Kinase | Not Specified | - | - | 0.29 |

| Compound 8a | VEGFR-2 Kinase | Not Specified | - | - | 0.87 |

| Compound 8j | VEGFR-2 Kinase | Not Specified | - | - | 0.53 |

Receptor Binding Assays and Ligand-Target Affinity Profiling

Receptor binding assays are essential for quantifying the affinity of a ligand for its target protein. These assays can be performed using various techniques, including radioligand binding assays and fluorescence-based methods. While the term "receptor" often refers to cell-surface proteins, in the context of drug discovery, it can also encompass other protein targets like RNA-binding proteins.

For instance, the interaction of N,N-arylalkyl-picolinamide derivatives with the RNA-binding protein HuR has been investigated. researchgate.net HuR is a key regulator of post-transcriptional processes and is a target in cancer and inflammatory diseases. researchgate.net To assess the binding of these picolinamide derivatives to HuR, techniques such as Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR spectroscopy were employed. researchgate.net Furthermore, fluorescence polarization (FP) studies were conducted to determine the ability of these compounds to interfere with the formation of the HuR-mRNA complex. researchgate.net These biophysical assays provide a detailed profile of the ligand-target affinity and the functional consequences of binding.

Structural Biology Approaches to Picolinamide-Protein Complexes (e.g., X-ray Crystallography, NMR)

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide high-resolution three-dimensional information about how a picolinamide derivative binds to its target protein. This atomic-level detail is invaluable for understanding the specific molecular interactions that govern binding and for guiding structure-based drug design.

A notable example is the determination of the X-ray co-crystal structure of a picolinamide-based antifungal compound in a complex with its target, Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein from Saccharomyces cerevisiae. nih.gov This structural analysis confirmed that the compound binds within the lipid-binding pocket of Sec14p. nih.gov The crystal structure provided a rationalization for the observed structure-activity relationships and for the residues that, when mutated, confer resistance to the compound. nih.gov

In another instance, the crystal structure of a 1:1 cocrystal of the non-steroidal anti-inflammatory drug naproxen (B1676952) with picolinamide was determined. nih.gov This study revealed that the two molecules form carboxylic acid–carboxamide dimers, providing insight into the hydrogen-bonding interactions that can be formed by the picolinamide scaffold. nih.gov

Biophysical Characterization of Picolinamide-Target Engagement

A variety of biophysical techniques can be employed to characterize the binding of picolinamide derivatives to their targets in real-time and to provide thermodynamic and kinetic parameters of the interaction. These methods complement the data obtained from enzyme kinetics and structural biology.

Techniques such as Surface Plasmon Resonance (SPR) can provide data on the association (kₐ) and dissociation (kₑ) rates of a ligand binding to its target, from which the equilibrium dissociation constant (Kₑ) can be calculated. As mentioned previously, SPR was utilized to study the interaction between N,N-arylalkyl-picolinamide derivatives and the HuR protein. researchgate.net

Saturation Transfer Difference (STD) NMR is another powerful technique for detecting ligand binding and for mapping the binding epitope of the ligand. researchgate.net By irradiating the protein and observing the transfer of saturation to the bound ligand, the parts of the ligand in close proximity to the protein can be identified. This method was also applied in the study of picolinamide derivatives targeting HuR. researchgate.net

Cellular Target Engagement and Pathway Analysis of Picolinamide Analogues

Demonstrating that a compound engages its intended target within a cellular context is a critical step in drug discovery. Cellular target engagement assays confirm that a compound can cross the cell membrane, reach its intracellular target, and bind to it in the complex environment of the cell.

One widely used method is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. While specific CETSA data for 3-Cyclopropoxy-4-isopropylpicolinamide is not publicly available, this method is generally applicable to assess the target engagement of picolinamide analogues.

Following the confirmation of target engagement, pathway analysis is conducted to understand the downstream functional consequences of this interaction. For example, in the case of picolinamide derivatives targeting VEGFR-2, their antiproliferative activity against cancer cell lines such as A549 and HepG2 was evaluated. scispace.com The observed inhibitory activity in these cell-based assays correlated with the compounds' potency in inhibiting the VEGFR-2 kinase, suggesting that the antiproliferative effect is mediated through the intended target and pathway. scispace.com

| Compound | Cell Line | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| Compound 8j | A549 | Antiproliferative | 12.5 |

| Compound 8j | HepG2 | Antiproliferative | 20.6 |

| Compound 8l | A549 | Antiproliferative | 13.2 |

| Compound 8l | HepG2 | Antiproliferative | 18.2 |

Methodological Innovations and Analytical Techniques in Picolinamide Research

High-Throughput Screening (HTS) Platforms for Picolinamide (B142947) Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. For picolinamide compounds, HTS assays are designed to identify "hit" compounds that modulate the activity of a target protein, such as an enzyme or receptor. nih.gov

In the context of 3-Cyclopropoxy-4-isopropylpicolinamide, an HTS campaign would involve screening it as part of a larger library of structurally related picolinamides. These campaigns often utilize fluorescence or luminescence-based assays in 96-well or 384-well microplate formats to measure the compound's effect. nih.govscienceopen.com For instance, time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used to evaluate picolinamide derivatives as potential inhibitors of protein-protein interactions, such as the WDR5-MLL1 complex implicated in certain cancers. dovepress.com The discovery of novel enzyme inhibitors from picolinamide families frequently originates from HTS followed by structure-activity relationship (SAR) studies. dovepress.com

The primary data generated from an HTS run for this compound would be its inhibitory concentration (IC50) or activating concentration (AC50), which quantifies the concentration required to achieve a 50% effect on the target. This value is crucial for identifying it as a potential lead for further optimization.

Advanced Spectroscopic Characterization (e.g., HRMS, 2D NMR, Vibrational Spectroscopy) of Picolinamide Compounds

Following synthesis, the definitive structural confirmation of this compound relies on a suite of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the compound's exact mass with high precision (typically to four or five decimal places). This measurement confirms the elemental composition and molecular formula (C12H16N2O2). The expected exact mass would be compared against the measured mass to validate the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are indispensable for elucidating the precise connectivity of atoms.

¹H NMR: Would show distinct signals for the protons on the cyclopropyl (B3062369), isopropyl, and picolinamide rings, with chemical shifts and coupling patterns confirming their relative positions.

¹³C NMR: Would identify all unique carbon environments within the molecule.

2D NMR: Techniques like HMBC would reveal long-range correlations between protons and carbons, confirming the connection of the cyclopropoxy and isopropyl groups to the pyridine (B92270) ring at the C3 and C4 positions, respectively.

Vibrational Spectroscopy (FTIR): Fourier-transform infrared spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the amide, the N-H bends of the primary amide, and C-O stretches of the ether linkage.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value / Observation |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | Expected m/z: 221.1285 |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic (pyridine), isopropyl (CH and CH₃), cyclopropyl (CH₂), and amide (NH₂) protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for amide carbonyl, aromatic carbons, and aliphatic carbons of the isopropyl and cyclopropyl groups. |

| FTIR | Wavenumber (cm⁻¹) | Approx. 3300-3150 (N-H stretch), 1670 (C=O stretch), 1250 (C-O stretch). |

Chromatographic and Separation Techniques for Picolinamide Analysis and Purification

Chromatographic methods are essential for both the purification of this compound after its synthesis and for its quantitative analysis in various matrices.

Purification: Column chromatography using silica (B1680970) gel is the standard method for purifying the crude product after synthesis. The choice of solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is optimized to achieve separation from starting materials and byproducts.

Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.

Method: A typical method would involve a reverse-phase C18 column with a gradient elution using a mixture of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid).

Detection: A UV detector set to a wavelength where the picolinamide chromophore absorbs strongly (e.g., ~270 nm) would be used for detection and quantification.

Purity Assessment: HPLC is used to determine the purity of the final compound, with the results reported as a percentage based on the area of the main peak relative to the total peak area.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Development of Radioligands for Picolinamide Target Identification and Validation

To study the interaction of this compound with its biological target in tissues or cells, a radiolabeled version could be synthesized. This involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule's structure.

The development process includes:

Selection of Labeling Position: A position on the molecule is chosen that is metabolically stable to prevent premature loss of the radiolabel. For this compound, labeling the isopropyl or cyclopropyl group could be a viable strategy.

Radiosynthesis: A specialized chemical synthesis is performed using a radiolabeled precursor.

Binding Assays: The resulting radioligand is used in saturation and competitive binding assays to determine the binding affinity (Kd) and density of target receptors (Bmax) in biological samples. This is a critical step for validating that the compound interacts with its intended target with high specificity.

Bioanalytical Methods for Studying Picolinamide Metabolism and Distribution

Bioanalytical methods are developed to measure the concentration of a compound and its metabolites in biological fluids (e.g., plasma, urine) and tissues. researchgate.net These studies are crucial for understanding the pharmacokinetic profile of this compound.

Sample Preparation: This typically involves protein precipitation or liquid-liquid extraction to isolate the compound from the complex biological matrix.

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. An LC-MS/MS method would be developed to simultaneously quantify the parent compound (this compound) and its potential metabolites. Picolinamides are known to be metabolized via pathways such as hydroxylation and N-demethylation. researchgate.net

Application: This method would be used in in vitro metabolic stability assays (e.g., using liver microsomes) and in in vivo pharmacokinetic studies in animal models to determine how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Future Directions and Emerging Research Avenues for 3 Cyclopropoxy 4 Isopropylpicolinamide and Picolinamide Chemistry

Exploration of Novel Biological Targets for Picolinamide (B142947) Scaffolds

The versatility of the picolinamide scaffold allows for its application against a wide range of biological targets, extending beyond its traditionally recognized activities. Researchers are actively exploring new therapeutic areas where picolinamide derivatives could offer significant benefits.

Antifungal Agents: Picolinamide and benzamide (B126) scaffolds have shown promising antifungal properties. nih.govnih.gov Through chemogenomic profiling and biochemical assays, Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, has been identified as a key target. nih.govnih.gov This discovery opens avenues for developing novel antifungal drugs with a specific mechanism of action, addressing the urgent need for new treatments against invasive fungal infections which are often associated with high mortality rates. nih.govnih.gov

Anticancer Agents: Novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their potential as antitumor agents. mdpi.comnih.gov One particular compound demonstrated potent and broad-spectrum anti-proliferative activities against several human cancer cell lines, even surpassing the efficacy of the established drug sorafenib (B1663141) in some cases. mdpi.comnih.gov Further investigation revealed that this compound selectively inhibits Aurora-B kinase, a protein that plays a critical role in cell division and is often overexpressed in various cancers. mdpi.comnih.gov

Neurodegenerative Diseases: Picolinamide derivatives are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Certain derivatives containing a dimethylamine (B145610) side chain have shown potent acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.gov

Antibacterial Agents: A significant challenge in treating bacterial infections is the disruption of the normal gut microbiota. Researchers have discovered a picolinamide derivative, 2-(4-(3-(trifluoromethoxy)-phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, that exhibits potent and selective activity against Clostridioides difficile, a bacterium responsible for severe intestinal infections, without significantly harming other major gut bacteria. nih.gov

Enzyme Inhibition for Cancer Therapy: Picolinamide derivatives have been identified as potent inhibitors of the WDR5-MLL1 protein-protein interaction, which is crucial for the activity of the MLL1 histone methyltransferase complex. dovepress.com Dysregulation of this complex is implicated in certain types of leukemia. dovepress.com These findings suggest that picolinamide-based compounds could be developed as therapeutic agents for proliferative disorders and cancer. dovepress.comnih.gov

Development of Multi-Target Directed Ligands Based on the Picolinamide Framework

Complex diseases like Alzheimer's and cancer often involve multiple pathological pathways. nih.gov The traditional "one-target, one-molecule" approach has often proven insufficient for treating such multifactorial diseases. researchgate.net This has led to the emergence of the multi-target-directed ligand (MTDL) strategy, which aims to design single molecules that can simultaneously modulate multiple targets. nih.govresearchgate.netnih.gov

The picolinamide scaffold is an attractive framework for the development of MTDLs due to its chemical versatility and ability to interact with a diverse range of biological targets. By combining the picolinamide core with other pharmacophores, researchers can create hybrid molecules with a desired polypharmacological profile. nih.gov For instance, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase and β-amyloid aggregation, two key pathological processes in the disease. mdpi.com

The rational design of MTDLs presents a significant challenge, as it requires balancing the activity at multiple targets while maintaining favorable drug-like properties. mdpi.com However, the potential benefits of MTDLs, such as improved efficacy, reduced risk of drug-drug interactions, and potentially lower side effects, make this a promising area of research for picolinamide chemistry. nih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in Picolinamide Design and Discovery

In the context of picolinamide chemistry, AI and ML can be applied in several ways:

Virtual Screening: AI/ML models can be trained on large datasets of chemical compounds and their biological activities to predict the potential of new picolinamide derivatives to interact with specific targets. nih.gov This allows for the rapid screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new picolinamide-based molecules with desired properties. nih.gov These models learn the underlying chemical rules from existing data and can generate novel structures that are optimized for activity, selectivity, and pharmacokinetic properties. acm.org

Predictive Modeling: ML algorithms can be used to build predictive models for various properties of picolinamide derivatives, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET). frontiersin.org This helps in the early identification of potential liabilities and guides the optimization of lead compounds.

Integration of Chemoproteomics and Functional Genomics in Picolinamide Research

Understanding the mechanism of action of a drug and identifying its cellular targets are crucial steps in drug discovery. nih.gov Chemoproteomics and functional genomics are powerful technologies that provide insights into the interactions of small molecules with the proteome and the functional consequences of these interactions. nih.govresearchgate.net

Chemoproteomics: This field utilizes chemical probes to identify the protein targets of a bioactive compound in a complex biological system. nih.govdrugdiscoverychemistry.com For picolinamide research, chemoproteomics can be used to:

Identify Novel Targets: By screening picolinamide derivatives against the entire proteome, researchers can uncover previously unknown biological targets. youtube.commdpi.com

Profile Target Engagement: This technology can confirm that a picolinamide-based drug is binding to its intended target within a cellular context. drugdiscoverychemistry.com

Assess Off-Target Effects: Chemoproteomics can identify unintended protein interactions, which is crucial for understanding the potential side effects of a drug candidate. drugdiscoverychemistry.com

Functional Genomics: This approach uses techniques like CRISPR and RNAi to systematically perturb genes and observe the resulting phenotypic changes. nih.govdiscoveryontarget.com In picolinamide research, functional genomics can be used to:

Validate Drug Targets: By knocking down or knocking out a putative target gene, researchers can determine if this mimics the effect of the picolinamide compound, thereby validating the target. discoveryontarget.com

Uncover Resistance Mechanisms: Functional genomic screens can identify genes that, when altered, confer resistance to a picolinamide-based drug.

The integration of these technologies provides a comprehensive approach to understanding the biological effects of picolinamide derivatives, from molecular interactions to cellular pathways and organismal phenotypes.

Strategies for Addressing Challenges in Picolinamide Drug Discovery and Development

Despite the promise of the picolinamide scaffold, several challenges need to be addressed to successfully translate new derivatives into clinical therapies. cas.org

Improving Bioavailability and Drug-like Properties: Many promising picolinamide derivatives may exhibit poor solubility, permeability, or metabolic stability, limiting their oral bioavailability. researchgate.net Strategies to overcome these hurdles include:

Prodrug Approaches: Modifying the picolinamide molecule to improve its absorption and distribution, with the active drug being released at the target site.

Formulation Technologies: Utilizing advanced formulation techniques to enhance the solubility and dissolution rate of the compound.

Overcoming Drug Resistance: The development of resistance is a major challenge for many therapeutic agents. nih.gov Strategies to address this include:

Combination Therapies: Using picolinamide-based drugs in combination with other agents that have different mechanisms of action.

Targeting Resistance Mechanisms: Designing picolinamide derivatives that can overcome known resistance pathways.

Ensuring Selectivity and Minimizing Off-Target Effects: Achieving high selectivity for the intended target is crucial to minimize side effects. acs.org Structure-based drug design and computational modeling can be employed to design picolinamide derivatives with improved selectivity profiles.

By proactively addressing these challenges through innovative chemical and biological approaches, the full therapeutic potential of the picolinamide scaffold can be realized.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-Cyclopropoxy-4-isopropylpicolinamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions, including solvent selection (e.g., anhydrous THF or DMF), temperature (60–80°C for cyclopropoxy group coupling), and catalysts (e.g., palladium-based catalysts for cross-coupling reactions). Post-synthesis purification via column chromatography or recrystallization is essential. Analytical validation using HPLC (≥98% purity) and NMR (¹H/¹³C for structural confirmation) should accompany each step to monitor byproducts and impurities .

Q. How can researchers validate the structural integrity and purity of this compound using advanced analytical techniques?

- Methodological Answer : Combine spectroscopic methods (NMR for functional group analysis, IR for cyclopropoxy C-O-C stretching bands) with mass spectrometry (HRMS for molecular ion confirmation). Impurity profiling via LC-MS can identify common byproducts, such as descyclopropylation derivatives or incomplete isopropyl substitution. Reference standards for known impurities (e.g., desfluoro analogs) should be used for calibration .

Q. What stability studies are necessary to assess the compound’s behavior under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) over 1–6 months. Monitor degradation using HPLC-UV and LC-MS to identify hydrolysis products (e.g., picolinic acid derivatives) or oxidation byproducts. Thermal stability via DSC/TGA can reveal decomposition thresholds, informing storage recommendations (e.g., inert atmosphere, −20°C for long-term stability) .

Advanced Research Questions

Q. How does the cyclopropoxy moiety influence the compound’s bioactivity compared to other ether-linked derivatives (e.g., methoxy or ethoxy analogs)?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition or receptor-binding assays). Compare IC₅₀ values of this compound with analogs. Computational modeling (docking studies, MD simulations) can elucidate steric and electronic effects of the cyclopropoxy group on target interactions .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., Caco-2 cell permeability assays vs. in vivo rodent models). Control variables such as formulation (suspension vs. solubilized), dosing regimen, and species-specific metabolism. Use isotopic labeling (¹⁴C) to track metabolite distribution and employ PBPK modeling to reconcile interspecies differences .

Q. How can researchers design in vivo studies to evaluate the compound’s mechanism of action while minimizing off-target effects?

- Methodological Answer : Use CRISPR-engineered knockout models to validate target specificity. Pair pharmacodynamic endpoints (e.g., biomarker quantification via ELISA) with transcriptomic profiling (RNA-seq) to identify unintended pathways. Dose-response studies with positive/negative controls (e.g., known inhibitors) and sham-treated cohorts are critical for causal inference .

Q. What computational approaches are suitable for predicting metabolic pathways and potential toxicity of this compound?

- Methodological Answer : Leverage in silico tools like Schrödinger’s ADMET Predictor or MetaCore for phase I/II metabolism predictions (e.g., CYP450-mediated oxidation). Validate findings with in vitro hepatocyte assays and Ames testing for mutagenicity. Molecular dynamics simulations can assess metabolite-receptor interactions linked to toxicity .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., efficacy in cell vs. animal models), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use meta-analysis to aggregate data, adjusting for study heterogeneity (e.g., random-effects models) .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental design and reporting. Include sham controls and justify sample sizes via power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.